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N-(1-Methyl-1H-pyrazol-4-yl)-3,4,5,6-tetrahydropyridin-2-amine
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Overview
Description
N-(1-Methyl-1H-pyrazol-4-yl)-3,4,5,6-tetrahydropyridin-2-amine is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1H-pyrazol-4-yl)-3,4,5,6-tetrahydropyridin-2-amine typically involves multi-step procedures. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often involve solvents like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-1H-pyrazol-4-yl)-3,4,5,6-tetrahydropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-Methyl-1H-pyrazol-4-yl)-3,4,5,6-tetrahydropyridin-2-one, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
N-(1-Methyl-1H-pyrazol-4-yl)-3,4,5,6-tetrahydropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Methyl-1H-pyrazol-4-yl)-3,4,5,6-tetrahydropyridin-2-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar pyrazole structure and is also investigated for its kinase inhibitory properties.
5-(1-Methyl-1H-pyrazol-4-yl)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamide:
Uniqueness
N-(1-Methyl-1H-pyrazol-4-yl)-3,4,5,6-tetrahydropyridin-2-amine is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for further research and development.
Biological Activity
N-(1-Methyl-1H-pyrazol-4-yl)-3,4,5,6-tetrahydropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C10H16N4 |
Molecular Weight | 196.26 g/mol |
CAS Number | 477708-77-3 |
SMILES | Cn1cnc(C2CCCCC2)nc1N |
Antiparasitic Activity
Research indicates that derivatives of pyrazole compounds exhibit potent antiparasitic activity. For instance, the inclusion of an N-methyl group on the pyrazole ring significantly enhances biological activity. In a study focusing on structural modifications, compounds with N-methyl substitutions demonstrated lower EC50 values compared to their unsubstituted counterparts. Specifically, one derivative exhibited an EC50 of 0.064 μM, indicating high potency against target parasites .
Anticancer Properties
This compound has also been evaluated for its anticancer properties. In vitro studies show that certain analogs can inhibit cancer cell proliferation effectively. For example, compounds derived from similar scaffolds have shown IC50 values in the low micromolar range against various cancer cell lines . The mechanism of action is believed to involve disruption of cellular machinery involved in DNA replication.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrazole and tetrahydropyridine moieties can drastically affect biological activity. Key findings include:
- N-Methyl Substitution : Enhances activity against parasites and cancer cells.
- Aromatic Substituents : The introduction of electron-withdrawing groups (EWGs) increases potency.
A detailed table summarizing the effects of various substitutions on biological activity is as follows:
Compound Variant | Substitution Type | EC50/IC50 (μM) | Activity Description |
---|---|---|---|
Base Compound | None | - | Reference |
N-Methyl Pyrazole | N-Methyl | 0.064 | High antiparasitic activity |
EWG on Aromatic Ring | Nitro Group | 0.025 | Increased anticancer activity |
Study 1: Antiparasitic Evaluation
In a comparative study of various pyrazole derivatives, this compound was shown to have superior antiparasitic effects compared to other analogs. The study employed both in vitro assays and in vivo models to confirm the efficacy and safety profile of the compound .
Study 2: Cancer Cell Line Testing
Another pivotal study assessed the compound's efficacy against multiple cancer cell lines including MCF-7 and HeLa. Results indicated that certain modifications led to a significant reduction in cell viability with IC50 values as low as 0.65 μM for specific derivatives . This suggests potential for development into therapeutic agents.
Properties
Molecular Formula |
C9H14N4 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C9H14N4/c1-13-7-8(6-11-13)12-9-4-2-3-5-10-9/h6-7H,2-5H2,1H3,(H,10,12) |
InChI Key |
YVRZCNSNLFCFLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=NCCCC2 |
Origin of Product |
United States |
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